2-Chloro-4-propoxypyrimidin-5-amine

Medicinal Chemistry ADME Drug Design

Medicinal chemistry programs targeting kinase inhibition, specifically JAK family kinases, face a common challenge: sourcing a pyrimidine scaffold that offers versatile, high-yielding diversification points. 2-Chloro-4-propoxypyrimidin-5-amine (CAS 1696064-17-1) is the direct solution. Its 2-chloro group is optimized for nucleophilic aromatic substitution (SNAr) to introduce diverse amines, while the 5-amino group serves as a hinge-binding motif for the ATP pocket. This dual functionality accelerates SAR exploration, providing a proven pathway for lead optimization. Supply chain reliability is ensured with global shipping from BenchChem.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B13245772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-propoxypyrimidin-5-amine
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCCCOC1=NC(=NC=C1N)Cl
InChIInChI=1S/C7H10ClN3O/c1-2-3-12-6-5(9)4-10-7(8)11-6/h4H,2-3,9H2,1H3
InChIKeyUJLTYZFAYMKZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-propoxypyrimidin-5-amine: Key Kinase Intermediate


2-Chloro-4-propoxypyrimidin-5-amine (CAS 1696064-17-1) is a halogenated pyrimidine derivative with a propoxy group at the 4-position, a chloro substituent at the 2-position, and an amine group at the 5-position . The compound is recognized as a critical building block in medicinal chemistry programs targeting kinase inhibition, where the 2-chloro substituent provides a versatile handle for nucleophilic aromatic substitution (SNAr) to introduce diverse amine-containing pharmacophores [1].

1 2-Chloro handle for nucleophilic aromatic substitution (SNAr) diversification
2 4-Propoxy group modulates lipophilicity and steric profile at the pyrimidine core
3 5-Amino group available for derivatization or hinge-binding in kinase inhibitor design

Why 2-Chloro-4-propoxypyrimidin-5-amine Is Irreplaceable


The combination of 5-amino, 2-chloro, and 4-propoxy substitution creates a reactivity profile that generic pyrimidine intermediates do not replicate. The 2-chloro group is essential for downstream SNAr diversification in kinase inhibitor synthesis, while the 4-propoxy group modulates both lipophilicity and steric hindrance at the pyrimidine core [1]. Compounds lacking the 5-amino group (e.g., 2-chloro-4-propoxypyrimidine) cannot engage in the same amine-coupling pathways; analogs lacking the propoxy group exhibit altered membrane permeability and solubility [2]. Substitution with isopropoxy versus n-propoxy, while superficially similar, introduces measurable differences in steric bulk and conformational flexibility that affect reaction yields and final ligand potency [1].

Compounds lacking the 2-chloro group cannot participate in SNAr amination pathways.
Absence of the 5-amino group removes the primary derivatization or hinge-binding site.
Isopropoxy vs. n-propoxy substitution introduces steric differences that may alter reaction yields and ligand potency.

Differentiation Evidence for 2-Chloro-4-propoxypyrimidin-5-amine


LogP Differential vs. Dechlorinated Analog

The calculated octanol-water partition coefficient (logP) for 2-chloro-4-propoxypyrimidin-5-amine is 0.6 [1], indicating moderate lipophilicity suitable for passive membrane diffusion while maintaining adequate aqueous solubility for formulation. The presence of the 2-chloro substituent contributes measurably to this logP value relative to dechlorinated pyrimidin-5-amine scaffolds, which typically exhibit lower logP due to reduced hydrophobic surface area. The propoxy group provides additional lipophilic character compared to methoxy or ethoxy analogs, balancing permeability with solubility in a range relevant to oral bioavailability optimization.

LogP Comparison
Class-level
Target logP 0.6 vs dechlorinated expected <0.6 (Δ +0.2 to +0.4)
Supports permeability-solubility balance review
Calculated value; verify experimentally
Medicinal Chemistry ADME Drug Design

JAK/EGFR Hinge-Binder Alignment

Pyrimidin-5-amine scaffolds serve as established bioisosteres for the adenine ring of ATP, acting as hinge-binding motifs in kinase inhibitor design. Compounds containing this core have been developed as JAK, EGFR, and CDK inhibitors . The 2-chloro-4-propoxypyrimidin-5-amine scaffold, with its specific substitution pattern, aligns with kinase pharmacophore requirements by presenting the pyrimidine N1 nitrogen and 5-amino group for hinge-region hydrogen bonding while the 2-chloro group enables covalent or reversible covalent inhibitor design. The 4-propoxy group occupies a solvent-exposed or lipophilic pocket region depending on the target kinase [1].

Kinase Hinge-Binder
Class-level
Pyrimidine-5-amine core aligns with ATP hinge-binding; 2-Cl enables covalent design
Supports kinase inhibitor design entry
Qualitative pharmacophore classification
Kinase Inhibition Cancer Therapeutics JAK-STAT Pathway

Abbott JAK Inhibitor Patent Portfolio

2-Chloro-4-propoxypyrimidin-5-amine is explicitly encompassed within the general formula (I) of Abbott Healthcare Products B.V. patent WO2015011010A1, which describes a process for manufacturing substituted aminopyrimidines [1]. The patent specifies that R1 may be halogen (e.g., chloro), R2 may be n-propyl, and the pyrimidine core contains an amino substituent, directly mapping to the target compound's substitution pattern. This patent family relates to the synthesis of aminopyrimidine-based therapeutics, establishing the compound's relevance to validated pharmaceutical targets.

Patent Coverage
Head-to-head
Covered under Abbott patent WO2015011010A1; n-propoxy vs isopropoxy steric difference
Supports procurement for kinase-targeted programs
Linear vs branched alkoxy may alter reaction kinetics
Process Chemistry JAK Inhibitors Pharmaceutical Patents

2-Chloro-4-propoxypyrimidin-5-amine: Key Applications


SNAr Diversification for Kinase Libraries

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries should prioritize 2-chloro-4-propoxypyrimidin-5-amine for its 2-chloro leaving group, which enables high-yielding SNAr amination with diverse amine building blocks [1]. The 5-amino group remains available for further derivatization or contributes to hinge-binding in the final inhibitor. This dual functional handle strategy accelerates SAR exploration of the solvent-exposed region of the ATP-binding pocket while maintaining the core hinge-binding motif [2].

JAK/STAT Inhibitor Lead Optimization

Programs targeting JAK family kinases (JAK1, JAK2, JAK3, TYK2) can utilize this compound as a core scaffold for lead optimization campaigns. The pyrimidine-5-amine core mimics the adenine ring of ATP, a validated strategy across multiple clinical JAK inhibitors [1]. The 4-propoxy substituent can be tuned to modulate selectivity among JAK isoforms by occupying distinct subpockets within the ATP-binding site [2].

Herbicide Discovery Intermediate

Pyrimidine derivatives are well-established in agrochemical applications, particularly as herbicides and fungicides. The 2-chloro-4-propoxypyrimidin-5-amine scaffold offers a versatile intermediate for generating compound libraries targeting plant-specific enzymes or pathways. The propoxy group enhances foliar uptake properties compared to smaller alkoxy analogs [1].

Aminopyrimidine API Process Development

Process chemistry teams developing scalable routes to aminopyrimidine active pharmaceutical ingredients (APIs) should evaluate 2-chloro-4-propoxypyrimidin-5-amine as a key intermediate, given its explicit inclusion in Abbott's patented manufacturing process for substituted aminopyrimidines [1]. The compound's synthetic accessibility from commercially available precursors makes it suitable for route scouting and optimization studies.

Application Selection Property Validation Focus
Kinase library synthesis 2-Chloro SNAr reactivity Amination yields with diverse amines
JAK/STAT lead optimization Pyrimidine-5-amine hinge-binding motif JAK isoform selectivity profiling
Herbicide discovery Propoxy group foliar uptake enhancement Plant enzyme inhibition assays
Aminopyrimidine API process development Patent-described synthetic utility Scalability and route efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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